1-(3-Fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea
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Overview
Description
1-(3-Fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea is a complex organic compound that features a unique structure combining fluorinated phenyl groups and a dihydropyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dihydropyrazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyrazinone ring.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions, often using fluorinated benzene derivatives.
Coupling Reactions: The final step involves coupling the dihydropyrazinone core with the fluorophenyl groups using coupling agents such as carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.
Scientific Research Applications
1-(3-Fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The exact mechanism depends on the specific application and target, but it often involves hydrogen bonding, hydrophobic interactions, and electronic effects due to the presence of fluorine atoms.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)-3-(4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(3-Chlorophenyl)-3-(4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)urea: Similar structure but with a chlorine atom on the other phenyl ring.
Uniqueness
The uniqueness of 1-(3-Fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea lies in its dual fluorination, which imparts distinct electronic and steric properties. This dual fluorination can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2/c18-11-4-6-14(7-5-11)23-9-8-20-15(16(23)24)22-17(25)21-13-3-1-2-12(19)10-13/h1-10H,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTUARIZXZFPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=NC=CN(C2=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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